molecular formula C6H12O B1232983 (E)-2-ethylbut-2-en-1-ol

(E)-2-ethylbut-2-en-1-ol

Cat. No.: B1232983
M. Wt: 100.16 g/mol
InChI Key: ACIAHEMYLLBZOI-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Ethylbut-2-en-1-ol (IUPAC name: (2E)-2-ethylbut-2-en-1-ol) is an unsaturated secondary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Its structure features a conjugated double bond in the E (trans) configuration and an ethyl substituent at the C2 position (SMILES: CCC(CO)=CC) . This compound is notable for its applications in fragrance formulations, particularly as a sandalwood analogue in foodstuffs and cosmetics . Its reactivity is influenced by the allylic alcohol moiety, making it relevant in organic synthesis.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-2-ethylbut-2-en-1-ol

InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h3,7H,4-5H2,1-2H3/b6-3+

InChI Key

ACIAHEMYLLBZOI-ZZXKWVIFSA-N

SMILES

CCC(=CC)CO

Isomeric SMILES

CC/C(=C\C)/CO

Canonical SMILES

CCC(=CC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethylbut-2-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The dehydration step can be carried out using an acid catalyst like sulfuric acid or phosphoric acid.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-ethylbut-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The hydrogenation reaction selectively reduces the aldehyde group to an alcohol while preserving the double bond.

Chemical Reactions Analysis

Types of Reactions: (E)-2-ethylbut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-ethylbut-2-enal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-ethylbutanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 2-ethylbut-2-enal.

    Reduction: 2-ethylbutanol.

    Substitution: 2-ethylbut-2-enyl chloride or bromide.

Scientific Research Applications

(E)-2-ethylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (E)-2-ethylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Crotyl Alcohol (But-2-en-1-ol)

  • Structure : Primary alcohol with a simpler backbone (C₄H₈O; SMILES: C/C=C/CO).
  • Molecular Weight : 72.11 g/mol .
  • Key Differences :
    • Reactivity : As a primary alcohol, crotyl alcohol is more readily oxidized to crotonaldehyde compared to the secondary (E)-2-ethylbut-2-en-1-ol .
    • Applications : Widely used as an industrial intermediate for resins and plasticizers .
    • Physical Properties : Lower density (0.845 g/mL) due to smaller molecular size .

(E)-3-Phenylbut-2-en-1-ol

  • Structure : Features a phenyl substituent at the C3 position (C₁₀H₁₂O).
  • Molecular Weight : 148.20 g/mol (calculated from formula).
  • Key Differences :
    • Aromatic Influence : The phenyl group enhances UV absorption and may increase rigidity, affecting solubility in polar solvents .
    • Applications : Likely used in specialty fragrances or pharmaceuticals due to aromatic stabilization .

(2E)-1-Cyclohexyl-2-buten-1-ol

  • Structure : Cyclohexyl substituent at C1 (C₁₀H₁₈O).
  • Molecular Weight : 154.25 g/mol .
  • Key Differences: Steric Effects: The bulky cyclohexyl group reduces reactivity in nucleophilic additions compared to this compound. Applications: Potential use in hydrophobic matrices or slow-release formulations .

(±)-2-Methylbut-2-en-1-ol

  • Structure : Branched methyl group at C2 (C₅H₁₀O).
  • Molecular Weight : 86.13 g/mol (calculated).
  • Key Differences :
    • Stereochemistry : The racemic mixture (±) lacks the stereochemical specificity of the (E)-configured ethyl derivative.
    • Applications : Also cited as a sandalwood analogue but with simpler synthesis requirements .

Comparative Data Table

Property This compound Crotyl Alcohol (E)-3-Phenylbut-2-en-1-ol (2E)-1-Cyclohexyl-2-buten-1-ol
Molecular Formula C₆H₁₂O C₄H₈O C₁₀H₁₂O C₁₀H₁₈O
Molecular Weight (g/mol) 100.16 72.11 148.20 154.25
Substituent Ethyl (C2) None Phenyl (C3) Cyclohexyl (C1)
Alcohol Type Secondary Primary Secondary Secondary
Key Application Sandalwood analogue Industrial intermediate Specialty fragrances Hydrophobic formulations

Research Findings and Reactivity Insights

  • Oxidation Sensitivity : Primary alcohols (e.g., crotyl alcohol) are oxidized to aldehydes/ketones using reagents like PCC, while secondary alcohols like this compound require stronger oxidants (e.g., CrO₃) .
  • Steric Effects : Bulkier substituents (ethyl, cyclohexyl) reduce reaction rates in electrophilic additions compared to less substituted analogues .
  • Thermal Stability : Allylic alcohols with aromatic groups (e.g., phenyl derivative) exhibit higher thermal stability due to resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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